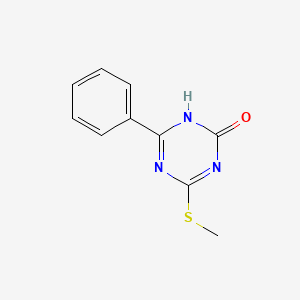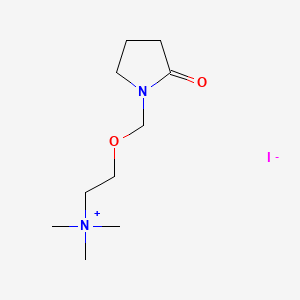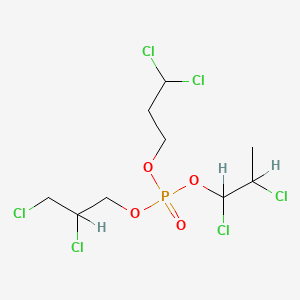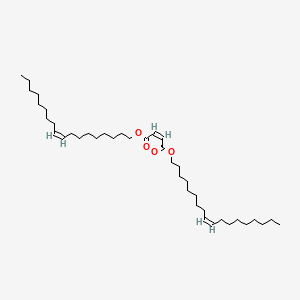
Dioleyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioleyl maleate is an organic compound with the molecular formula C40H72O4. It is an ester derived from maleic acid and oleyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioleyl maleate can be synthesized through the esterification of maleic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, maleic acid and oleyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dioleyl maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form maleic acid and oleyl alcohol.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Maleic acid and oleyl alcohol.
Reduction: Dioleyl diol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Dioleyl maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of lipid bilayers and membrane structures.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of dioleyl maleate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
Diallyl maleate: Another ester of maleic acid, used in similar applications but with different physical properties.
Dimethyl maleate: A simpler ester of maleic acid, often used as a reagent in organic synthesis.
Diethyl maleate: Similar to dimethyl maleate but with slightly different solubility and reactivity.
Uniqueness
Dioleyl maleate is unique due to its long oleyl chains, which impart distinct hydrophobic properties and make it suitable for applications involving lipid interactions and polymer modifications.
Properties
CAS No. |
105-73-7 |
|---|---|
Molecular Formula |
C40H72O4 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
bis[(Z)-octadec-9-enyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C40H72O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43-39(41)35-36-40(42)44-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-36H,3-16,21-34,37-38H2,1-2H3/b19-17-,20-18-,36-35- |
InChI Key |
KRFDIKFDEHAOAL-GSYQBMALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


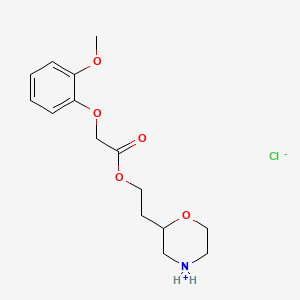
![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
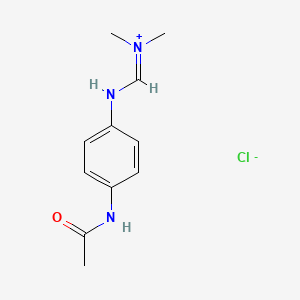
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)

